N-(2,3-dimethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Overview
Description
N-(2,3-dimethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a pyridinylmethyl group and a carboxamide group attached to a dimethylphenyl moiety. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the pyridinylmethyl group through nucleophilic substitution. The final step involves the formation of the carboxamide bond by reacting the intermediate with 2,3-dimethylphenyl isocyanate under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for obtaining high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Hydroxylated derivatives of the dimethylphenyl group.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has several applications across different fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a ligand in receptor binding studies, helping to elucidate the function of various biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It can modulate receptor activity by binding to the active site or allosteric sites, influencing the signaling pathways involved. The exact mechanism depends on the specific biological context and the receptors targeted.
Comparison with Similar Compounds
N-(2,3-dimethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide: shares structural similarities with other piperazine derivatives like and .
Uniqueness:
- The presence of the dimethylphenyl group and the pyridinylmethyl substitution provides unique steric and electronic properties, influencing its binding affinity and specificity towards certain biological targets. This makes it distinct from other piperazine derivatives that may lack these specific substitutions.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-15-4-3-5-18(16(15)2)21-19(24)23-12-10-22(11-13-23)14-17-6-8-20-9-7-17/h3-9H,10-14H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVHEYIVPQIVMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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